molecular formula C19H15ClN2O2 B12031007 2-(2-chlorophenoxy)-N'-[(E)-1-naphthylmethylidene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(E)-1-naphthylmethylidene]acetohydrazide

Cat. No.: B12031007
M. Wt: 338.8 g/mol
InChI Key: MWHKDRHQPVZSHR-CIAFOILYSA-N
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Description

2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorophenoxy group and a naphthylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetohydrazide with 1-naphthaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetohydrazide
  • 2-(4-chlorophenoxy)acetohydrazide
  • 2-(2-bromophenoxy)acetohydrazide

Uniqueness

2-(2-chlorophenoxy)-N’-[(E)-1-naphthylmethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a naphthylmethylidene group sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15ClN2O2/c20-17-10-3-4-11-18(17)24-13-19(23)22-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

MWHKDRHQPVZSHR-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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